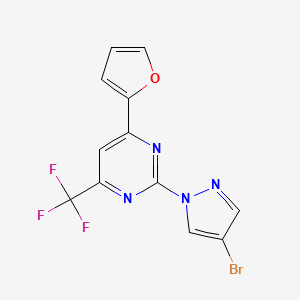![molecular formula C19H23N3O B5968349 4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5968349.png)
4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol, commonly known as MPPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPPI is a synthetic compound that belongs to the class of phenols and is known for its unique chemical structure and properties.
作用机制
The exact mechanism of action of MPPI is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are essential for the growth and survival of microorganisms and cancer cells. MPPI has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
MPPI has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are associated with various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. MPPI has also been found to modulate the immune system, enhancing the body's ability to fight infections and diseases.
实验室实验的优点和局限性
MPPI has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied, and its biological activities are well-documented. However, MPPI also has some limitations. It is a synthetic compound, and its effects on the human body are not yet fully understood. Further studies are needed to determine its safety and efficacy.
未来方向
MPPI has several potential future directions for research. It has been found to have promising anticancer properties and could be developed as a potential anticancer drug. MPPI could also be used as a lead compound for the development of new antimicrobial and antiviral agents. Further studies are needed to determine its safety and efficacy in humans.
In conclusion, MPPI is a unique and promising chemical compound that has gained significant attention in the field of scientific research. Its potential therapeutic applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its safety and efficacy in humans.
合成方法
The synthesis of MPPI involves the reaction of 4-aminophenol with 4-methylbenzylpiperazine in the presence of formaldehyde and hydrochloric acid. The reaction results in the formation of MPPI as a white crystalline powder. The purity of the compound can be improved by recrystallization and other purification techniques.
科学研究应用
MPPI has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. MPPI has been shown to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. It has also been found to be effective against several viruses, including herpes simplex virus and human cytomegalovirus.
属性
IUPAC Name |
4-[(Z)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-16-2-4-18(5-3-16)15-21-10-12-22(13-11-21)20-14-17-6-8-19(23)9-7-17/h2-9,14,23H,10-13,15H2,1H3/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWQHVREJZUFBT-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C\C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-chlorophenyl)-7-[3-(dimethylamino)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5968266.png)
![N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B5968270.png)
![2-chloro-5-{[(2-hydroxy-1,1-dimethylethyl)amino]sulfonyl}benzamide](/img/structure/B5968273.png)
![3-(4-morpholinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B5968284.png)
![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-chloro-3-nitrophenyl)acetamide](/img/structure/B5968287.png)
![7-(2-chlorobenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5968295.png)
![3-(4-fluorophenyl)-N-isobutyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5968302.png)
![1-benzyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B5968330.png)
![phenyl{1-[1-(8-quinolinylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B5968337.png)
![N-(4-{[4-(3,5-dimethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5968341.png)
![1-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-3-piperidinol](/img/structure/B5968363.png)
![2-(2-fluorophenyl)-N-[2-(2-furyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5968367.png)

![1-{2-[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-methyl-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5968371.png)
